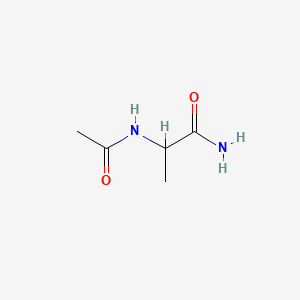
4-(Piperidin-4-ylthio)quinazoline acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-4-ylthio)quinazoline acetate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylthio)quinazoline acetate typically involves the reaction of quinazoline derivatives with piperidine and thioacetate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted reactions and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
4-(Piperidin-4-ylthio)quinazoline acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
4-(Piperidin-4-ylthio)quinazoline acetate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-(Piperidin-4-ylthio)quinazoline acetate involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with bacterial enzymes, inhibiting their activity and thereby exerting antimicrobial effects .
相似化合物的比较
Similar Compounds
- 4-(4-Piperidinylthio)quinoline dihydrochloride
- 2-(4-Oxo-3(4H)-quinazolinyl)ethyl (4-methoxyphenyl)acetate
- 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride
Uniqueness
4-(Piperidin-4-ylthio)quinazoline acetate stands out due to its unique combination of the quinazoline core with a piperidinylthio group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets more effectively, making it a valuable compound for various research applications .
属性
分子式 |
C15H19N3O2S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
acetic acid;4-piperidin-4-ylsulfanylquinazoline |
InChI |
InChI=1S/C13H15N3S.C2H4O2/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10;1-2(3)4/h1-4,9-10,14H,5-8H2;1H3,(H,3,4) |
InChI 键 |
CCJZWCJBLRVZBD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1CNCCC1SC2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)
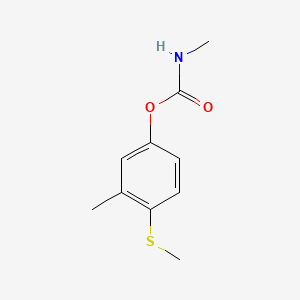

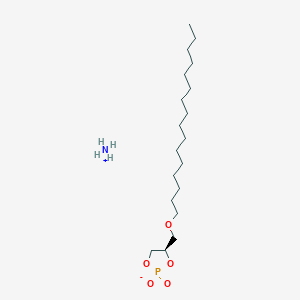
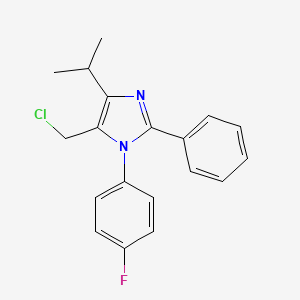
![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
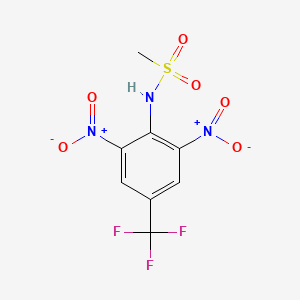
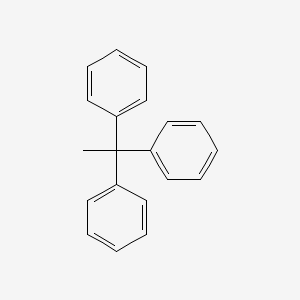
amino]-](/img/structure/B11941077.png)
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)

![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
